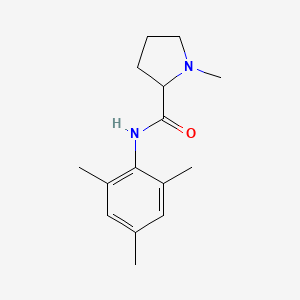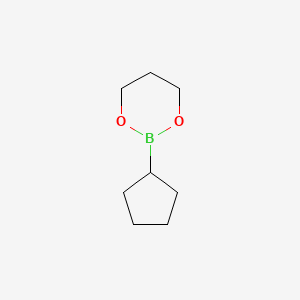![molecular formula C5H4N4 B3393459 1H-吡唑并[4,3-d]嘧啶 CAS No. 272-57-1](/img/structure/B3393459.png)
1H-吡唑并[4,3-d]嘧啶
描述
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, also known as 1H-Pyrazolo[4,3-d]pyrimidine, is a compound with the molecular formula C5H5N5 . It is a member of the pyrazolopyrimidines, a series of isomeric heterocyclic chemical compounds . It has been found to act as a xanthine oxidase inhibitor, which decreases uric acid production .
Synthesis Analysis
The synthesis of 1H-pyrazolo[4,3-d]pyrimidine derivatives has been reported in various studies . For instance, one study reported the discovery of pyrazolo[3,4-d]pyrimidine derivatives as novel CDK2 inhibitors . Another study discussed the synthesis of pyrazole derivatives, which are structurally diverse and highly desirable due to their proven applicability and versatility as synthetic intermediates .Molecular Structure Analysis
The molecular structure of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine includes a pyrazolo[3,4-d]pyrimidine core . The compound has a molecular weight of 135.1267 .Chemical Reactions Analysis
1H-Pyrazolo[4,3-d]pyrimidine derivatives have been synthesized through various chemical reactions . For instance, one study reported a one-flask procedure for the synthesis of pyrazolo[3,4-d]pyrimidines .Physical and Chemical Properties Analysis
1H-Pyrazolo[3,4-d]pyrimidin-4-amine has a molecular formula of C5H5N5 and a molecular weight of 135.1267 .科学研究应用
磷酸二酯酶 5 (PDE5) 抑制
1H-吡唑并[4,3-d]嘧啶已被确定为磷酸二酯酶 5 (PDE5) 的有效且选择性抑制剂。它们代表了第二代 PDE5 抑制剂,显示出改善的效力和选择性。值得注意的是,1-(2-乙氧基乙基)-1H-吡唑并[4,3-d]嘧啶和 1-(2-(2,2,2-三氟乙氧基)乙基-1H-吡唑并[4,3-d]嘧啶等特定衍生物已因其疗效而被研究,从而促进了临床候选药物的开发 (Tollefson 等,2010) (Tollefson 等,2010)。
抗癌活性
吡唑并[4,3-d]嘧啶衍生物表现出显着的抗癌活性。它们充当激酶抑制剂,并已显示出具有有效的抗肿瘤特性。这些化合物的各种合成策略和药理学特征突出了它们在癌症研究中的药用意义 (Vignaroli 等,2017) (Greco 等,2020)。
抗菌特性
最近的研究探索了吡唑并[4,3-d]嘧啶作为抗菌剂的潜力。它们已显示出对金黄色葡萄球菌和大肠杆菌等细菌菌株的活性,表明它们在开发新的抗菌疗法中的潜力 (Greco 等,2020) (Beyzaei 等,2017)。
药代动力学性质的改善
人们已经努力提高吡唑并[4,3-d]嘧啶的药代动力学性质,特别是解决水溶性差等问题。已经研究了白蛋白纳米颗粒和脂质体的开发等药物递送方法,显示出在提高溶解度和生物利用度方面有希望的结果 (Vignaroli 等,2016)。
多种药用应用
吡唑并[4,3-d]嘧啶支架因其合成和药理多样性而被广泛研究。它的结构变异导致了一系列药理活性,包括抗癌、抗感染和酶抑制,使其成为药物化学中一个有价值的框架 (Cherukupalli 等,2018)。
GLUT 抑制
1H-吡唑并[3,4-d]嘧啶已被确定为葡萄糖转运蛋白 1 (GLUT1) 的有效抑制剂。构效关系研究揭示了重要的结构基序,有助于开发新型 GLUT 抑制剂 (Siebeneicher 等,2016)。
作用机制
Target of Action
1H-pyrazolo[4,3-d]pyrimidine is a small molecule that primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment . In addition to CDK2, this compound has also been reported to inhibit Hematopoietic Progenitor Kinase 1 (HPK1) , which is involved in T cell receptor signaling and is considered a promising target for enhancing anti-tumor immunity .
Mode of Action
1H-pyrazolo[4,3-d]pyrimidine interacts with its targets, CDK2 and HPK1, by inhibiting their enzymatic activity . This inhibition leads to significant changes in the cell, including alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 by 1H-pyrazolo[4,3-d]pyrimidine affects the cell cycle, a critical biochemical pathway for cell proliferation . By inhibiting CDK2, this compound disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation . Additionally, the inhibition of HPK1 can affect T cell receptor signaling pathways, potentially enhancing anti-tumor immunity .
Pharmacokinetics
These properties can help predict the compound’s bioavailability and its overall behavior within the body .
Result of Action
The primary result of 1H-pyrazolo[4,3-d]pyrimidine’s action is the significant inhibition of cell growth. This has been demonstrated in various cell lines, where the compound showed superior cytotoxic activities . For instance, it has been reported to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the nanomolar range . Furthermore, it has been shown to induce apoptosis within cells .
未来方向
Pyrimidine and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, have shown great potential in medicinal chemistry and drug development . Their diverse biological potential and their role as bioisosteres with purines make them promising targets for future research. Further investigations into the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimum toxicity are suggested .
生化分析
Biochemical Properties
1H-pyrazolo[4,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that is essential for cell cycle progression, and its inhibition can lead to the suppression of tumor cell growth. 1H-pyrazolo[4,3-d]pyrimidine interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins required for cell cycle progression . Additionally, this compound has been shown to interact with other biomolecules such as cyclin A2, further enhancing its inhibitory effects on CDK2 .
Cellular Effects
1H-pyrazolo[4,3-d]pyrimidine exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound has been demonstrated to inhibit cell proliferation and induce apoptosis. For instance, studies have shown that 1H-pyrazolo[4,3-d]pyrimidine significantly inhibits the growth of MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) cell lines . The compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. Specifically, it has been observed to cause cell cycle arrest at the G1 phase and induce apoptosis through the activation of caspases .
Molecular Mechanism
The molecular mechanism of action of 1H-pyrazolo[4,3-d]pyrimidine involves its interaction with CDK2 and other biomolecules. By binding to the active site of CDK2, this compound inhibits the enzyme’s activity, leading to the suppression of cell cycle progression . Additionally, 1H-pyrazolo[4,3-d]pyrimidine has been shown to induce apoptosis by activating caspases, which are enzymes that play a key role in the execution of programmed cell death . The compound also affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-pyrazolo[4,3-d]pyrimidine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 1H-pyrazolo[4,3-d]pyrimidine maintains its inhibitory effects on CDK2 and its ability to induce apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 1H-pyrazolo[4,3-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, 1H-pyrazolo[4,3-d]pyrimidine can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level result in a marked increase in adverse effects . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
1H-pyrazolo[4,3-d]pyrimidine is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further interact with other enzymes and biomolecules, affecting metabolic flux and metabolite levels . Additionally, 1H-pyrazolo[4,3-d]pyrimidine has been shown to influence the activity of enzymes involved in nucleotide synthesis and DNA repair .
Transport and Distribution
The transport and distribution of 1H-pyrazolo[4,3-d]pyrimidine within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, 1H-pyrazolo[4,3-d]pyrimidine can bind to intracellular proteins, facilitating its distribution to different cellular compartments . The compound’s localization and accumulation within specific tissues are influenced by factors such as tissue perfusion, binding affinity to transport proteins, and metabolic activity .
Subcellular Localization
1H-pyrazolo[4,3-d]pyrimidine exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . Targeting signals and post-translational modifications play a role in directing 1H-pyrazolo[4,3-d]pyrimidine to specific subcellular compartments . For instance, phosphorylation of the compound can enhance its nuclear localization, thereby increasing its inhibitory effects on CDK2 and other nuclear proteins .
属性
IUPAC Name |
1H-pyrazolo[4,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-5-4(2-8-9-5)7-3-6-1/h1-3H,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXRHPDHORGIEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)C=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


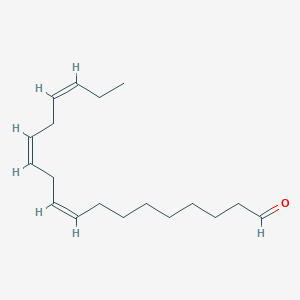
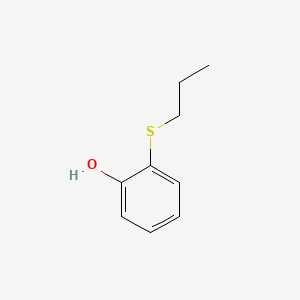
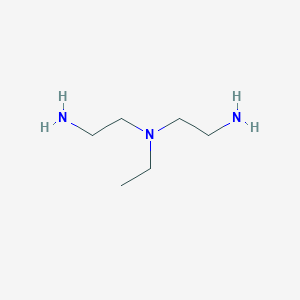


![1-tert-Butyl 2-methyl (2S,4S)-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1,2-dicarboxylate](/img/structure/B3393429.png)
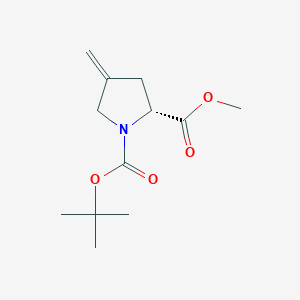
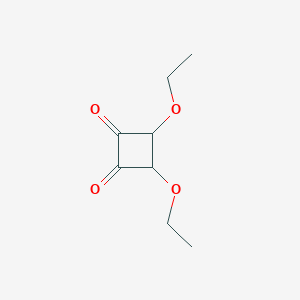

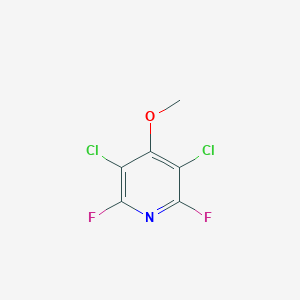
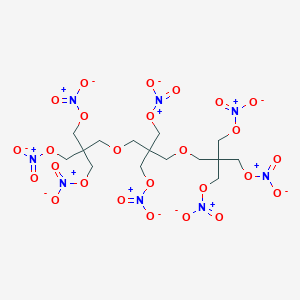
![(4R)-4-[(5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-diacetyloxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B3393474.png)
